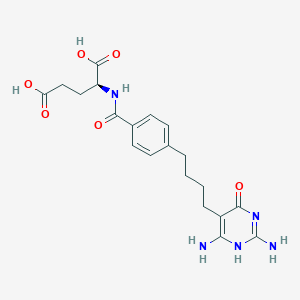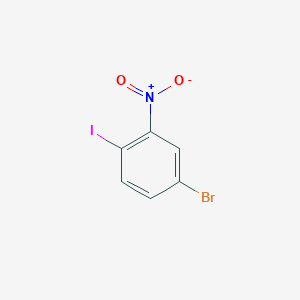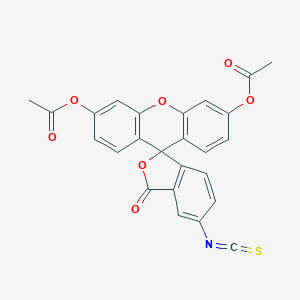
Fluorescein-diacetate-5-isothiocyanat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescein-diacetate-5-isothiocyanate is a derivative of fluorescein used extensively in biochemical research due to its fluorescent properties. It is a vital tool for labeling proteins, nucleic acids, and other biomolecules, allowing for visualization and tracking within various biological and chemical systems.
Synthesis Analysis
The synthesis of Fluorescein-diacetate-5-isothiocyanate involves several steps, including protection, reduction, and functionalization of the fluorescein core structure. An improved method for synthesizing a chromatographically pure form suitable for high-quality biosensors has been developed, highlighting its importance in labeling immunoglobulins and other biomolecules for research purposes (Glushko, V., Blokhina, L. I., & Sadovskaya, N. Y., 2015).
Molecular Structure Analysis
Quantum mechanical calculations have been used to explore the conformation, molecular geometry, basicity, and spectroscopic properties of Fluorescein-diacetate-5-isothiocyanate. These studies reveal the molecule's complex behavior in different states and solvents, providing insights into its structural characteristics and interactions at the molecular level (Casanovas, J., Jacquemin, D., Perpète, E., & Alemán, C., 2008).
Chemical Reactions and Properties
Fluorescein-diacetate-5-isothiocyanate reacts with biomolecules, particularly proteins and amino acids, through covalent bonding. Its reactivity with the amino groups of proteins or nucleotides allows it to serve as a fluorescent tag, making it invaluable in biochemical assays and microscopy. The specificity and efficiency of its reactions have been investigated to understand its binding mechanisms and implications for biological research (Maeda, H., Ishida, N., Kawauchi, H., & Tuzimura, K., 1969).
Physical Properties Analysis
Fluorescein-diacetate-5-isothiocyanate's fluorescent properties are influenced by its environment, such as solvent polarity and pH. Studies have shown that its stability and fluorescence efficiency can vary significantly depending on these factors, affecting its utility in different research settings. The molecule exhibits photophysical heterogeneity, which can be used to study micro-environments within biological systems and the conformational states of labeled proteins (Dytrtová, J. Jaklová, Moslova, K., Jakl, M., Sirén, H., & Riekkola, M., 2021).
Chemical Properties Analysis
The chemical properties of Fluorescein-diacetate-5-isothiocyanate, such as its reactivity with nucleophiles, fluorescence quantum yield, and spectral characteristics, underpin its widespread use in labeling and fluorescence microscopy. Its chemical interactions with proteins and other biomolecules have been characterized, providing a foundation for its application in studying biological processes and structures at the molecular level (Grunwaldt, G., Haebel, S., Spitz, C., Steup, M., & Menzel, R., 2002).
Wissenschaftliche Forschungsanwendungen
Assay Applications in Poultry Research
Fluorescein-diacetate-5-isothiocyanate has been utilized in the study of intestinal permeability in broiler chickens, highlighting its role in agricultural and veterinary research. This application is particularly important as the industry moves towards antibiotic-free production, where intestinal function and integrity become critical areas of focus. The use of fluorescein-diacetate-5-isothiocyanate in this context allows for the efficient measurement of intestinal permeability, offering a valuable tool for researchers investigating the health and productivity of poultry under various conditions. Attention to assay details such as gavage dose, fasting period, and sample handling is crucial for obtaining accurate and consistent results, underscoring the importance of standardized experimental protocols in the application of this compound (Liu, Teng, Kim, & Applegate, 2021).
Fluorescein-5-isothiocyanate in Biosensor Development
The development of high-quality biosensors for immunoglobulin labeling has been advanced through the synthesis of fluorescein-5-isothiocyanate. This compound has facilitated the creation of biosensors by providing a reliable fluorescent nanomarker. An improved method for synthesizing chromatographically pure fluorescein-5-isothiocyanate has been developed, showcasing the compound's integral role in the progression of biosensor technology. The unique synthesis approach for 5-aminofluorescein, a precursor of fluorescein-5-isothiocyanate, highlights the ongoing innovation in the field. The study of fluorescein-5-isothiocyanate's properties, including its solubility and fluorescence characteristics, has been instrumental in the advancement of biosensor applications (Glushko, Blokhina, & Sadovskaya, 2015).
Applications in Neurosurgery
Fluorescein-diacetate-5-isothiocyanate has been explored for its potential in neurosurgical applications, particularly in tumor resection and neurovascular surgery. Its ability to accumulate within malignant tissue and provide fluorescence for visualization during surgery has been noted. Despite some controversy, fluorescein has demonstrated utility in enhancing the resolution of intravascular blood flow and surrounding anatomy during neurosurgical procedures. The exploration of fluorescein's application in neurosurgery underscores its versatility and potential in medical research and clinical practice (Ewelt, Nemes, Senner, Wölfer, Brokinkel, Stummer, & Holling, 2015).
Visualization of Soil Microorganisms
The study of soil microorganisms through direct microscopic observation has benefited from the application of fluorescein-diacetate-5-isothiocyanate. By using this compound in conjunction with fluorescence microscopy techniques, researchers can visualize microorganisms in situ, offering insights into their spatial relationships within various soil microhabitats. The combination of fluorescence staining techniques with soil thin section technology has enabled the imaging of indigenous bacteria and their interactions with the soil environment, facilitating a deeper understanding of soil ecology and microbial dynamics (Li, Dick, & Tuovinen, 2004).
Wirkmechanismus
Target of Action
Fluorescein-diacetate-5-isothiocyanat is primarily used as a colorimetric probe . It is formed by the reaction of adipic acid dihydrazide and fluorescein isothiocyanate
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of fluorescein isothiocyanate, a component of this compound, depends on the polarity of different solvents . .
Safety and Hazards
Eigenschaften
IUPAC Name |
(6'-acetyloxy-5-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO7S/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(26-12-34)9-18(19)24(29)33-25/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQQHHQNMMQOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=C=S)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398004 |
Source


|
| Record name | Fluorescein-diacetate-5-isothiocyanat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118378-76-0 |
Source


|
| Record name | Fluorescein-diacetate-5-isothiocyanat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

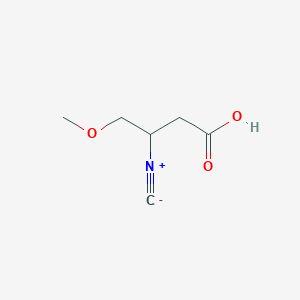
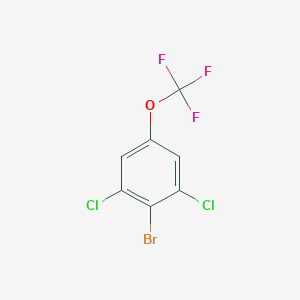


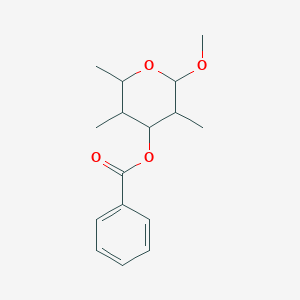
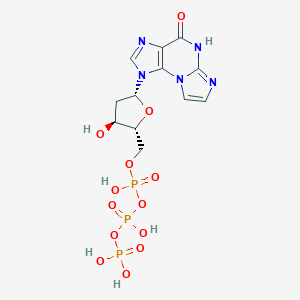

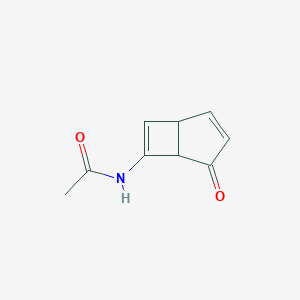
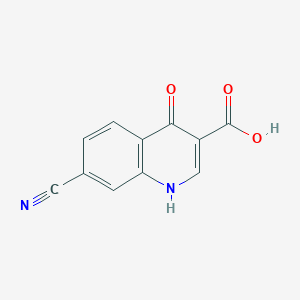

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
